Iopamidol vs. Metrizamide: Superior Neurotolerability with Quantifiably Lower Adverse Event Rates in Myelography
Iopamidol demonstrates a statistically significant reduction in adverse neurobehavioral reactions and EEG abnormalities compared to metrizamide during intrathecal administration. A clinical trial (n=54 myelograms) reported neurobehavioral reactions and EEG abnormalities in 7.4% of the metrizamide group versus 0% in the iopamidol group [1]. A larger multicenter study (n=304) found adverse reactions in 34% of iopamidol patients compared to 56% of metrizamide patients (P < 0.001), and post-procedure EEG abnormalities in 4% versus 20% (P < 0.001) [2].
| Evidence Dimension | Incidence of adverse neurobehavioral reactions/EEG abnormalities post-intrathecal injection |
|---|---|
| Target Compound Data | 0% (neurobehavioral/EEG events); 34% (total adverse reactions); 4% (abnormal EEG) |
| Comparator Or Baseline | Metrizamide: 7.4% (neurobehavioral/EEG events); 56% (total adverse reactions); 20% (abnormal EEG) |
| Quantified Difference | Absolute risk reduction: 7.4% (neurobehavioral); 22% (total adverse reactions); 16% (abnormal EEG) |
| Conditions | Lumbar, thoracic, or cervical myelography; double-blind, randomized trials |
Why This Matters
Lower neurotoxicity translates directly to improved patient safety and reduced post-procedural monitoring costs.
- [1] Sudilovsky A, Alexander JC, Yeh T, Meyer JH. Intrathecal Applications: A multicenter randomized, double-blind comparison study of metrizamide and iopamidol in 304 patients. Investigative Radiology. 1984;19(Suppl):S1-S6. PMID: 6709879. View Source
- [2] Park CK, et al. A Clinical Trial of Iopamidol Myelography in 27 Cases. Journal of Korean Neurosurgical Society. 1983;12(3):489-496. PMID: wpr-32333. View Source
